Cas no 946289-65-2 (N-4-(1,3-benzothiazol-2-yl)phenyl-2-(ethylsulfanyl)benzamide)

N-4-(1,3-benzothiazol-2-yl)phenyl-2-(ethylsulfanyl)benzamide is a benzothiazole-derived organic compound with potential applications in medicinal chemistry and material science. Its structure combines a benzothiazole moiety with a substituted benzamide, offering unique electronic and steric properties. The ethylsulfanyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. This compound may serve as a versatile intermediate for synthesizing pharmacologically active molecules, particularly in targeting protein-protein interactions or enzyme inhibition. Its rigid aromatic framework suggests utility in the development of fluorescent probes or optoelectronic materials. The presence of multiple functional groups allows for further derivatization, enabling structure-activity relationship studies in drug discovery or fine-tuning material properties.
N-4-(1,3-benzothiazol-2-yl)phenyl-2-(ethylsulfanyl)benzamide structure
946289-65-2 structure
商品名:N-4-(1,3-benzothiazol-2-yl)phenyl-2-(ethylsulfanyl)benzamide
CAS番号:946289-65-2
MF:C22H18N2OS2
メガワット:390.521122455597
CID:5504484

N-4-(1,3-benzothiazol-2-yl)phenyl-2-(ethylsulfanyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylsulfanylbenzamide
    • N-4-(1,3-benzothiazol-2-yl)phenyl-2-(ethylsulfanyl)benzamide
    • インチ: 1S/C22H18N2OS2/c1-2-26-19-9-5-3-7-17(19)21(25)23-16-13-11-15(12-14-16)22-24-18-8-4-6-10-20(18)27-22/h3-14H,2H2,1H3,(H,23,25)
    • InChIKey: GLMXTUYZIKRMCR-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(C2=NC3=CC=CC=C3S2)C=C1)(=O)C1=CC=CC=C1SCC

N-4-(1,3-benzothiazol-2-yl)phenyl-2-(ethylsulfanyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2646-0120-30mg
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide
946289-65-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2646-0120-10μmol
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide
946289-65-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2646-0120-1mg
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide
946289-65-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2646-0120-75mg
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide
946289-65-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2646-0120-10mg
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide
946289-65-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2646-0120-5mg
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide
946289-65-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2646-0120-20mg
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide
946289-65-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2646-0120-20μmol
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide
946289-65-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2646-0120-2mg
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide
946289-65-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2646-0120-50mg
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide
946289-65-2 90%+
50mg
$160.0 2023-05-16

N-4-(1,3-benzothiazol-2-yl)phenyl-2-(ethylsulfanyl)benzamide 関連文献

N-4-(1,3-benzothiazol-2-yl)phenyl-2-(ethylsulfanyl)benzamideに関する追加情報

N-4-(1,3-benzothiazol-2-yl)phenyl-2-(ethylsulfanyl)benzamide (CAS No. 946289-65-2): A Comprehensive Overview

N-4-(1,3-benzothiazol-2-yl)phenyl-2-(ethylsulfanyl)benzamide (CAS No. 946289-65-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as benzothiazoles, which are characterized by their unique structural features and diverse biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements associated with N-4-(1,3-benzothiazol-2-yl)phenyl-2-(ethylsulfanyl)benzamide.

The chemical structure of N-4-(1,3-benzothiazol-2-yl)phenyl-2-(ethylsulfanyl)benzamide is defined by its core benzothiazole moiety and the ethylsulfanyl substituent on the benzene ring. The benzothiazole ring is a heterocyclic compound consisting of a benzene ring fused with a thiazole ring, which imparts unique electronic and steric properties to the molecule. The ethylsulfanyl group (C2H5S-) is an important functional group that can influence the compound's solubility, reactivity, and biological activity.

The synthesis of N-4-(1,3-benzothiazol-2-yl)phenyl-2-(ethylsulfanyl)benzamide typically involves several steps. One common approach is to start with 4-aminothiophenol and 2-chloro-N-(1,3-benzothiazol-2-yl)benzamide. The reaction proceeds via nucleophilic substitution, where the amino group of 4-aminothiophenol attacks the chlorine atom of 2-chloro-N-(1,3-benzothiazol-2-yl)benzamide. This step is followed by the introduction of the ethylsulfanyl group through a sulfuration reaction. The final product is then purified using techniques such as column chromatography or recrystallization.

Recent research has highlighted the potential therapeutic applications of N-4-(1,3-benzothiazol-2-yl)phenyl-2-(ethylsulfanyl)benzamide. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that N-4-(1,3-benzothiazol-2-yl)phenyl-2-(ethylsulfanyl)benzamide effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

In addition to its anti-inflammatory effects, N-4-(1,3-benzothiazol-2-yl)phenyl-2-(ethylsulfanyl)benzamide has also been investigated for its potential as an anticancer agent. Research conducted at the National Cancer Institute found that this compound selectively induced apoptosis in various cancer cell lines while sparing normal cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK. These findings suggest that N-4-(1,3-benzothiazol-2-yl)phenyl-2-(ethylsulfanyl)benzamide could be developed into a novel therapeutic agent for cancer treatment.

The pharmacokinetic properties of N-4-(1,3-benzothiazol-2-yl)phenyl-2-(ethylsulfanyl)benzamide have also been studied in detail. Preclinical studies in animal models have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. The half-life of N-4-(1,3-benzothiazol-2-yl)phenyl-2-(ethylsulfanyl)benzamide is moderate, allowing for once-daily dosing regimens in clinical settings.

Toxicity studies have indicated that N-4-(1,3-benzothiazol-2-y l phen yl - 2 - ( e t h y l s u l f a n y l ) b e n z am i d e strong > is generally well-tolerated at therapeutic doses. However, higher doses can lead to mild side effects such as gastrointestinal discomfort and dizziness. These findings underscore the importance of dose optimization in clinical trials to ensure both efficacy and safety.

Clinical trials are currently underway to evaluate the safety and efficacy of N - 4 - ( 1 , 3 - b e n z o t h i az o l - 2 - y l ) p h e n y l - 2 - ( e t h y l s u l f a n y l ) b e n z am i d e strong > in human subjects. Preliminary results from Phase I trials have been promising, with no serious adverse events reported at therapeutic doses. Phase II trials are expected to provide further insights into the therapeutic potential of this compound for various diseases.

In conclusion, N - 4 - ( 1 , 3 - b e n z o t h i az o l - 2 - y l ) p h e n y l - 2 - ( e t h y l s u l f a n y l ) b e n z am i d e strong > (CAS No. 946289 - 65 - 0 ) represents a promising candidate for the development of new therapeutic agents due to its diverse biological activities and favorable pharmacological properties. Ongoing research continues to uncover new applications and mechanisms of action for this compound, paving the way for its potential use in treating inflammatory diseases and cancer.

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